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molecular formula C13H16O3 B1429912 Methyl 2-(5-methoxy-2,3-dihydro-1H-inden-1-yl)acetate CAS No. 856169-07-8

Methyl 2-(5-methoxy-2,3-dihydro-1H-inden-1-yl)acetate

Cat. No. B1429912
M. Wt: 220.26 g/mol
InChI Key: ANKFGULNZWGLMH-UHFFFAOYSA-N
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Patent
US07605171B2

Procedure details

To a mixture of 10% Pd—C (200 mg) in methanol (10 mL) under an atmosphere of nitrogen, methyl (2E)-(5-methoxy-2,3-dihydro-1H-inden-1-ylidene)acetate (2.00 g, 9.16 mmol, from Step A) was added as a solid. The mixture was evacuated and filled with 1 atmosphere of H2. After 1 hr, the mixture was filtered through a pad of Celite® and the filtrate concentrated in vacuo. The residue was azeotroped with toluene to afford 2.00 g of the title compound: 1H NMR (CDCl3) δ 1.78-1.84 (m, 1H), 2.40-2.50 (m, 2H), 2.79 (dd, 1H, J=5.7, 15.3 Hz), 2.87-2.98 (m, 2H), 3.57-3.60 (m, 1H), 3.77 (s, 3H), 3.83 (s, 3H), 6.77 (dd, 1H, J=2.3, 8.2 Hz), 6.83 (d, 1H, J=1.9 Hz), 7.12 (d, 1H, J=8.2 Hz).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
200 mg
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:9](=[CH:10][CH:11]=1)/[C:8](=[CH:12]/[C:13]([O:15][CH3:16])=[O:14])/[CH2:7][CH2:6]2>CO.[Pd]>[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:9](=[CH:10][CH:11]=1)[CH:8]([CH2:12][C:13]([O:15][CH3:16])=[O:14])[CH2:7][CH2:6]2

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
COC=1C=C2CC/C(/C2=CC1)=C\C(=O)OC
Step Two
Name
Quantity
10 mL
Type
solvent
Smiles
CO
Name
Quantity
200 mg
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was evacuated
ADDITION
Type
ADDITION
Details
filled with 1 atmosphere of H2
FILTRATION
Type
FILTRATION
Details
the mixture was filtered through a pad of Celite®
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was azeotroped with toluene

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
COC=1C=C2CCC(C2=CC1)CC(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 2 g
YIELD: CALCULATEDPERCENTYIELD 99.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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